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Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT?3)
and fibroblast growth factor receptor (FGFR).[1][2] This small molecule inhibitor has
demonstrated significant potential in preclinical and early clinical settings for the treatment of
acute myeloid leukemia (AML), a hematological malignancy often characterized by mutations in
the FLT3 gene.[3] This technical guide provides an in-depth overview of the cellular targets of
MAX-40279, summarizing key preclinical data, outlining experimental methodologies, and
visualizing the associated signaling pathways.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of
both FLT3 and FGFR.[1][2] This dual inhibition disrupts the downstream signaling cascades
that are crucial for the proliferation and survival of cancer cells. A key feature of MAX-40279 is
its efficacy against mutant forms of FLT3, including the internal tandem duplication (ITD) and
the D835Y mutation within the tyrosine kinase domain (TKD), which are common mechanisms
of resistance to other FLT3 inhibitors. By simultaneously targeting FGFR, MAX-40279 may also
overcome resistance mechanisms driven by the tumor microenvironment.

Quantitative Preclinical Data

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10815442?utm_src=pdf-interest
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://m.biochempartner.com/reference-1833471
https://www.researchgate.net/publication/336562489_Preclinical_Evaluation_of_MAX-40279_a_FLT3FGFR_Dual_Kinase_Inhibitor_for_Treatment_of_Acute_Myeloid_Leukemia
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://m.biochempartner.com/reference-1833471
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the available quantitative data from preclinical studies
investigating the efficacy of MAX-40279.
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Target

IC50 (nM)

Notes

FLT3 (Wild-Type)

Data not publicly available

Preclinical studies confirmed

potent inhibition.

MAX-40279 maintains activity

FLT3-ITD Data not publicly available ) ] ]
against this common mutation.
_ _ Effective against this
FLT3-D835Y Data not publicly available ) ) )
resistance-conferring mutation.
) ) Part of the dual-targeting
FGFR1 Data not publicly available ]
profile of MAX-40279.
) ) Part of the dual-targeting
FGFR2 Data not publicly available ]
profile of MAX-40279.
] ) Part of the dual-targeting
FGFR3 Data not publicly available

profile of MAX-40279.

. lul .

Cell Line Mutation Status EC50 (nM) Notes
A commonly used
Data not publicly AML cell line to
MV4-11 FLT3-ITD
available assess FLT3 inhibitor
efficacy.
) An AML cell line with
. Data not publicly
KG-1 FGFR1 fusion ] FGFR pathway
available o
activation.
Another relevant AML
Data not publicly cell line for studying
MOLM-13 FLT3-ITD
available FLT3-ITD driven
leukemia.
© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

In Vivo Efficacy in Xenograft Models

Model

Dosing Regimen

Tumor Growth
Inhibition

Notes

MV4-11 Xenograft

12 mg/kg, p.o., twice
daily for 21-28 days

Significant inhibition

Demonstrates in vivo
activity against FLT3-

ITD driven tumors.

KG-1 Xenograft

12 mg/kg, p.o., twice
daily for 21-28 days

Significant inhibition

Highlights efficacy in
FGFR-driven AML

models.

Patient-Derived

Xenograft (Mini-PDX)

12 mg/kg, p.o., once
daily for 7 days

Effective in 43% of

patient tumor samples

Suggests broad
applicability in a
heterogeneous patient

population.

AML Xenograft
(unspecified)

Not specified

58% to 106%

Indicates potent anti-

tumor activity in vivo.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by MAX-40279.
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FLT3 Signaling Pathway Inhibition by MAX-40279.
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FGFR Signaling Pathway Inhibition by MAX-40279.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize MAX-40279 are
provided below. These represent generalized procedures, and specific parameters may have
been adapted for individual experiments.

FLT3/FGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against
purified FLT3 and FGFR kinase enzymes.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase
assay platform is used to measure the phosphorylation of a substrate peptide by the kinase in
the presence of varying concentrations of the inhibitor.
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Materials:

Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, 3)
enzymes.

Kinase-specific substrate peptide (e.g., a poly-GT peptide for tyrosine kinases).
ATP (adenosine triphosphate).

MAX-40279, serially diluted.

Assay buffer (e.g., Tris-HCI, MgCI2, DTT, BSA).

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent
acceptor).

384-well microplates.

Plate reader capable of TR-FRET detection.

Procedure:

Prepare serial dilutions of MAX-40279 in DMSO and then in assay buffer.
Add the kinase enzyme to the wells of the microplate.
Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor
binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate
phosphorylation.

Stop the reaction and add the detection reagents.

Incubate to allow for antibody binding to the phosphorylated substrate.
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» Read the plate on a TR-FRET-compatible plate reader.

o Calculate the percent inhibition for each concentration of MAX-40279 and determine the
IC50 value using a non-linear regression analysis.

Cell Viability Assay (Cell-Based Assay)

Objective: To determine the half-maximal effective concentration (EC50) of MAX-40279 on the
viability of AML cell lines.

Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of
viable cells after treatment with the inhibitor. A decrease in metabolic activity is indicative of
reduced cell viability.

Materials:

e AML cell lines (e.g., MV4-11, KG-1, MOLM-13).

e Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
o MAX-40279, serially diluted.

o Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-
Glo®).

o 96-well cell culture plates.

e Spectrophotometer or luminometer.

Procedure:

o Seed the AML cells into the wells of a 96-well plate at a predetermined density.
» Allow the cells to adhere or stabilize for a few hours.

e Add serial dilutions of MAX-40279 or vehicle control to the wells.

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2
incubator.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Read the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the EC50 value using a non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a mouse model of AML.

Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are
established, the mice are treated with MAX-40279, and tumor growth is monitored over time.

Materials:

e Immunodeficient mice (e.g., NOD/SCID or NSG).

e Human AML cell lines (e.g., MV4-11, KG-1) or patient-derived AML cells.

o MAX-40279 formulated for oral administration.

» Vehicle control.

» Calipers for tumor measurement.

e Animal housing and care facilities.

Procedure:

« Inject the human AML cells subcutaneously or intravenously into the immunodeficient mice.
» Monitor the mice for tumor engraftment and growth.

¢ Once the tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.
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o Administer MAX-40279 or vehicle control orally at the specified dose and schedule.

» Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

o Monitor the body weight of the mice as an indicator of toxicity.

o Continue treatment for the planned duration or until the tumors in the control group reach a
predetermined endpoint.

o Calculate the tumor volume for each mouse at each time point.

e Determine the tumor growth inhibition for the MAX-40279 treated group compared to the
vehicle control group.
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Preclinical Evaluation Workflow for MAX-40279.

Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity
against AML models, including those with clinically relevant resistance mutations. Its
mechanism of action, involving the simultaneous blockade of two key oncogenic signaling
pathways, provides a strong rationale for its continued development. The data summarized in
this guide highlight the potential of MAX-40279 as a novel therapeutic agent for AML. Further
clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10815442?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://m.biochempartner.com/reference-1833471
https://www.researchgate.net/publication/336562489_Preclinical_Evaluation_of_MAX-40279_a_FLT3FGFR_Dual_Kinase_Inhibitor_for_Treatment_of_Acute_Myeloid_Leukemia
https://www.benchchem.com/product/b10815442#investigating-the-cellular-targets-of-max-40279
https://www.benchchem.com/product/b10815442#investigating-the-cellular-targets-of-max-40279
https://www.benchchem.com/product/b10815442#investigating-the-cellular-targets-of-max-40279
https://www.benchchem.com/product/b10815442#investigating-the-cellular-targets-of-max-40279
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10815442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

